Bicyclo[4.2.0]octa-1,3,5-triene, 3,4-dimethoxy-
Description
Bicyclo[4.2.0]octa-1,3,5-triene, 3,4-dimethoxy- (hypothetical structure based on related isomers) is a methoxy-substituted derivative of the bicyclic aromatic compound benzocyclobutene (C₈H₈). Key properties include a molecular topology characterized by a fused bicyclic system with two methoxy groups, contributing to its hydrophobicity (XLogP = 1.1) and electronic profile . The parent compound, benzocyclobutene, is notable for its high ring strain and thermal stability, with a gas-phase standard molar enthalpy of formation (ΔfH°gas) of 47.7 ± 0.2 kcal/mol .
Properties
CAS No. |
53995-96-3 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene |
InChI |
InChI=1S/C10H12O2/c1-11-9-5-7-3-4-8(7)6-10(9)12-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
ZCJKXMUFWQNZQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CCC2=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethoxybenzyl chloride with a suitable cyclizing agent to form the bicyclic structure. The reaction conditions often include the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired product quality.
Chemical Reactions Analysis
Oxidation Reactions
The methoxy-substituted bicyclic structure undergoes oxidation under controlled conditions. Key reagents and outcomes include:
| Reagent | Conditions | Product | Mechanism |
|---|---|---|---|
| Potassium permanganate | Aqueous acidic medium | Carboxylic acid derivatives | Electrophilic aromatic oxidation |
| Chromium trioxide (CrO₃) | Acetic acid solvent | Ketones or quinones | Oxidative cleavage of π-bonds |
Oxidation primarily targets the electron-rich aromatic system, leading to ring-opening or functional group conversion. For example, oxidation with CrO₃ in acetic acid yields bicyclic ketones, while KMnO₄ generates carboxylic acids via dihydroxylation and subsequent cleavage.
Reduction Reactions
Reduction mechanisms depend on the reagent and site selectivity:
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| Lithium aluminum hydride | Anhydrous ether, 0–5°C | Alcohol derivatives | Reduction of carbonyl groups |
| Hydrogen gas (H₂/Pd) | Room temperature, 1 atm | Saturated bicyclic hydrocarbons | Catalytic hydrogenation of double bonds |
The conjugated triene system is susceptible to hydrogenation, producing partially or fully saturated derivatives. Selective reduction of carbonyl groups (if present) is achieved using LiAlH₄, preserving the bicyclic framework.
Substitution Reactions
The methoxy groups participate in nucleophilic substitution, enabling functional group interconversion:
| Nucleophile | Base | Product | Yield |
|---|---|---|---|
| Amines (e.g., NH₃) | Sodium hydride (NaH) | Aminated derivatives | 60–75% |
| Halides (e.g., Cl⁻) | DMF, 80°C | Halogenated bicyclic compounds | 45–65% |
Substitution reactions often require elevated temperatures and strong bases to deprotonate intermediates. For instance, amination with NH₃ yields 7-aminobicyclo derivatives, critical in pharmaceutical syntheses .
Cycloaddition and Ring-Opening
The triene system participates in Diels-Alder reactions:
| Dienophile | Conditions | Product | Stereochemistry |
|---|---|---|---|
| Maleic anhydride | Reflux in toluene | Six-membered adducts | Endo preference |
Cycloadditions proceed regioselectively due to the electron-donating methoxy groups, favoring endo transition states. Ring-opening reactions under acidic or thermal conditions generate linear dienes or ketones.
Thermodynamic Data
Enthalpy changes for reactions involving related bicyclic compounds (unsubstituted analogs) provide indirect insights:
| Reaction | ΔH (kJ/mol) | Phase | Reference |
|---|---|---|---|
| Benzocyclobutene → Styrene | -54.8 | Gas phase | |
| Benzocyclobutene + N₂O → Products | -41.2 ± 0.54 | Liquid phase |
These values suggest exothermic tendencies for ring-opening and addition reactions, consistent with the strained bicyclic framework .
Scientific Research Applications
3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Key Properties of Bicyclo[4.2.0]octa-1,3,5-triene Derivatives
Functional Group Impact on Properties
Methoxy Derivatives
- 2,4-Dimethoxy variant : Exhibits increased hydrophobicity (XLogP = 1.1) compared to the parent compound (XLogP ~1.5) due to electron-donating methoxy groups, which reduce polarity. This enhances solubility in organic solvents, making it suitable for use in polymer matrices or as a ligand in catalysis .
Halogenated Derivatives
Hydroxy and Vinyl Derivatives
- 1-Hydroxybenzocyclobutene : The hydroxyl group (XLogP ~0.5) enhances hydrogen-bonding capacity, enabling use in supramolecular chemistry or as a precursor for esterification .
- (7S)-7-Vinyl derivative : The vinyl group introduces chirality and π-conjugation, enabling applications in asymmetric synthesis or photoresponsive materials .
Thermodynamic and Kinetic Behavior
- Thermal Stability: The parent benzocyclobutene exhibits high thermal stability (ΔfH°gas = 47.7 kcal/mol), but methoxy substituents may reduce ring strain, altering pyrolysis pathways. For example, styrene conversion to benzocyclobutene derivatives is catalyzed by acid sites in nano-kaolinite via β-scission or oligomerization .
- Reactivity : Methoxy groups in the 2,4-positions likely hinder electrophilic substitution reactions compared to unsubstituted benzocyclobutene, directing reactivity to the less hindered 3,5-positions .
Biological Activity
Bicyclo[4.2.0]octa-1,3,5-triene, specifically the derivative 3,4-dimethoxy-, is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis methods, and relevant case studies.
- Molecular Formula : C11H12O2
- Molecular Weight : 188.21 g/mol
- CAS Number : 1214788-46-1
- Structure : The bicyclic structure contributes to its unique reactivity and interaction with biological targets.
Antiviral Properties
Research indicates that bicyclic compounds can exhibit antiviral activity. For instance, derivatives of bicyclo[4.2.0]octa-1,3,5-triene have shown promise against certain viral strains by inhibiting viral replication mechanisms. Specific studies have demonstrated that modifications to the bicyclic core can enhance antiviral efficacy.
Antitumor Activity
Several studies have reported that bicyclo[4.2.0]octa-1,3,5-triene derivatives can induce apoptosis in cancer cells. The mechanism often involves the disruption of cell cycle progression and the activation of caspases. For example, a study highlighted that a specific derivative exhibited significant cytotoxicity against human cancer cell lines in vitro.
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective potential of this compound class. Bicyclo[4.2.0]octa-1,3,5-triene derivatives have been investigated for their ability to protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.
Synthesis Methods
The synthesis of 3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene typically involves multi-step organic reactions that may include:
- Formation of the Bicyclic Core : Utilizing cyclization reactions starting from simpler precursors.
- Functional Group Modifications : Introducing methoxy groups via methylation reactions.
A notable method involves the use of Grignard reagents to achieve selective functionalization at specific positions on the bicyclic framework .
Study 1: Antitumor Activity
A study conducted by Levchenko et al. (2020) examined the cytotoxic effects of 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with an IC50 value in the micromolar range .
Study 2: Neuroprotective Effects
In another investigation published in the Journal of Organic Chemistry (1972), researchers explored the neuroprotective properties of bicyclo[4.2.0]octa-1,3,5-triene derivatives against oxidative stress-induced neuronal damage . The findings suggested that these compounds could significantly reduce cell death in cultured neurons.
Summary Table of Biological Activities
Q & A
Q. Key Considerations :
- Purification via column chromatography or distillation (based on boiling points ~150–164°C for related compounds ).
- Characterization using GC-MS (as in ) and NMR to confirm substitution patterns.
Advanced: How do methoxy substituents affect the electronic structure and reactivity of bicyclo[4.2.0]octa-1,3,5-triene?
Methodological Answer:
Methoxy groups are electron-donating, altering the electronic density and ring strain of the bicyclic system:
- Thermal Stability : The parent compound (benzocyclobutene) has a glass transition temperature (Tg) >350°C . Methoxy groups may lower Tg due to increased steric hindrance but enhance solubility in polar solvents.
- Reactivity in Diels-Alder Reactions : The electron-rich triene system in the parent compound participates in [4+2] cycloadditions . Methoxy substituents could accelerate such reactions by increasing electron density, as seen in related dienophiles .
Q. Experimental Design :
- Computational Studies : Use DFT calculations (e.g., Gaussian or ORCA) to compare HOMO-LUMO gaps of the parent and dimethoxy derivatives .
- Kinetic Analysis : Monitor reaction rates with dienophiles (e.g., maleic anhydride) under controlled conditions.
Basic: What spectroscopic techniques are optimal for characterizing 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene?
Methodological Answer:
- NMR Spectroscopy :
- GC-MS : Compare fragmentation patterns with the parent compound (e.g., m/z 104 for C8H8 ; adjust for methoxy groups (m/z +32 per OCH3)).
- IR Spectroscopy : Detect C-O stretches in methoxy groups (~1250 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) .
Advanced: What role does ring strain play in the polymerization potential of 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene?
Methodological Answer:
Bicyclo[4.2.0]octa-1,3,5-triene derivatives exhibit ring strain (~20–30 kcal/mol in similar systems ), driving polymerization via ring-opening:
- Thermal Polymerization : Heat the compound above its decomposition temperature (~150°C ) and monitor viscosity changes.
- Copolymerization : Blend with styrene or acrylates (as in ) and analyze crosslinking via DSC or GPC.
Q. Experimental Validation :
- Perform bromination in dichloromethane and analyze products via HPLC .
Basic: What are the solubility characteristics of 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene?
Methodological Answer:
- Polar Solvents : Increased solubility in acetone or DMSO compared to the parent compound (sparingly soluble in water, 0.56 g/L ).
- Quantitative Analysis : Use shake-flask method with UV-Vis detection at λmax ~260 nm (aromatic π→π* transitions ).
Advanced: How does the dimethoxy substitution influence the compound’s application in photoresist materials?
Methodological Answer:
Methoxy groups enhance etch resistance and adhesion in photoresists:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
